molecular formula C18H19NO4S B010859 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid CAS No. 101730-55-6

1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid

Cat. No.: B010859
CAS No.: 101730-55-6
M. Wt: 345.4 g/mol
InChI Key: BPUOHSNLBQSJJC-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid is an organic compound that belongs to the class of sulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperidine ring, which is further substituted with a phenyl group and a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonation reactions using reagents such as benzenesulfonyl chloride.

    Substitution with Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide under specific conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction environments to ensure efficient synthesis.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfone derivatives, alcohols, amines, and esters.

Scientific Research Applications

1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid can be compared with other sulfonyl derivatives, such as benzenesulfonic acid and its derivatives. Similar compounds include:

    Benzenesulfonic Acid: A simpler sulfonyl derivative with a wide range of industrial applications.

    Toluenesulfonic Acid: Known for its use as a catalyst in organic synthesis.

    Methanesulfonic Acid: Utilized in various chemical reactions as a strong acid catalyst.

The uniqueness of this compound lies in its complex structure, which provides specific chemical and biological properties not found in simpler sulfonyl derivatives.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-17(21)18(15-7-3-1-4-8-15)11-13-19(14-12-18)24(22,23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUOHSNLBQSJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368928
Record name 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101730-55-6
Record name 1-(Benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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